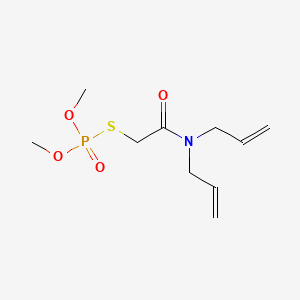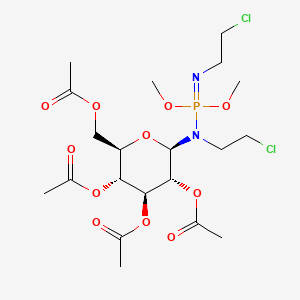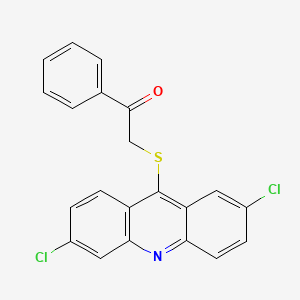
Pyrimidine, 2-amino-4-(2-di-sec-butylaminoethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This colorless liquid is characterized by its unique chemical structure and properties, anchoring its position in a variety of industrial applications.
Métodos De Preparación
The preparation of OR-6280 typically involves the reaction of 5-chloropentanoic acid with thionyl chloride, resulting in the formation of 5-chloropentanoyl chloride. This intermediate is then treated with sodium cyanide to yield 5-chlorovaleronitrile . The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
For industrial production, the process is scaled up with the use of continuous flow reactors to ensure consistent quality and yield. The use of advanced emulsion polymerization technology, as seen in the production of similar compounds like NBR 6280, can also be applied to enhance the efficiency of OR-6280 production .
Análisis De Reacciones Químicas
OR-6280 undergoes various chemical reactions, including:
Oxidation: When exposed to strong oxidizing agents, OR-6280 can be oxidized to form 5-chloropentanoic acid.
Reduction: Reduction of OR-6280 using lithium aluminum hydride results in the formation of 5-chloropentanol.
Substitution: OR-6280 can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles, such as hydroxide ions to form 5-hydroxypentanenitrile.
Common reagents used in these reactions include thionyl chloride, sodium cyanide, lithium aluminum hydride, and various nucleophiles. The major products formed from these reactions are 5-chloropentanoic acid, 5-chloropentanol, and 5-hydroxypentanenitrile .
Aplicaciones Científicas De Investigación
OR-6280 has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: OR-6280 is utilized in the study of enzyme-catalyzed reactions and metabolic pathways involving nitrile compounds.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents targeting specific biological pathways.
Industry: OR-6280 is employed in the production of specialty chemicals, polymers, and resins due to its reactivity and versatility
Mecanismo De Acción
The mechanism of action of OR-6280 involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrile group in OR-6280 can undergo hydrolysis to form carboxylic acids, which can then participate in various biochemical pathways. Additionally, OR-6280 can act as a ligand, binding to metal ions and forming coordination complexes that influence catalytic activities .
Comparación Con Compuestos Similares
OR-6280 can be compared with other similar compounds, such as:
5-Bromovaleronitrile: Similar in structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
5-Iodovaleronitrile: Contains an iodine atom, making it more reactive in substitution reactions compared to OR-6280.
5-Fluorovaleronitrile: The presence of a fluorine atom imparts unique properties, such as increased stability and resistance to metabolic degradation .
OR-6280 stands out due to its balanced reactivity and versatility, making it suitable for a wide range of applications in various fields.
Propiedades
Número CAS |
102207-74-9 |
|---|---|
Fórmula molecular |
C14H26N4O |
Peso molecular |
266.38 g/mol |
Nombre IUPAC |
4-[2-[di(butan-2-yl)amino]ethoxy]pyrimidin-2-amine |
InChI |
InChI=1S/C14H26N4O/c1-5-11(3)18(12(4)6-2)9-10-19-13-7-8-16-14(15)17-13/h7-8,11-12H,5-6,9-10H2,1-4H3,(H2,15,16,17) |
Clave InChI |
UTGQKLXHXKZXGP-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)N(CCOC1=NC(=NC=C1)N)C(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




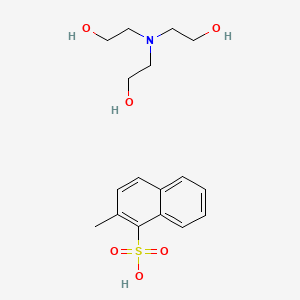
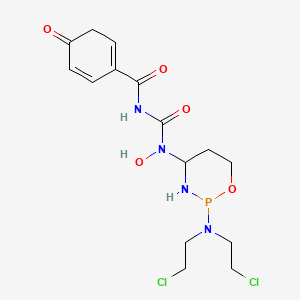
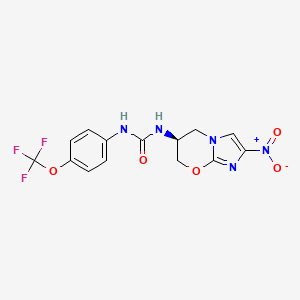
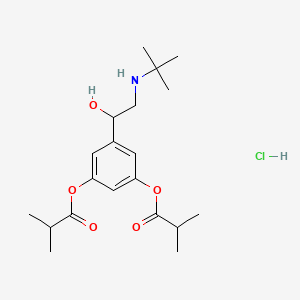
![N-[5-[(2-Butoxy-2-hydroxyethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide](/img/structure/B12699751.png)

